molecular formula C13H12FN3O2 B2670830 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267398-63-9

5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2670830
CAS No.: 1267398-63-9
M. Wt: 261.256
InChI Key: SWBXWJNSAMETNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a carboxylic acid functional group, making it a molecule of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: Lacks the cyclopropyl group but shares the triazole and fluorophenyl moieties.

    5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the fluorophenyl group but contains the cyclopropyl and triazole moieties.

    5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a different position of the fluorine atom on the phenyl ring.

Uniqueness

The uniqueness of 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid lies in its combination of the cyclopropyl, fluorophenyl, and triazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

Properties

IUPAC Name

5-cyclopropyl-1-[(3-fluorophenyl)methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-10-3-1-2-8(6-10)7-17-12(9-4-5-9)11(13(18)19)15-16-17/h1-3,6,9H,4-5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBXWJNSAMETNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.